The synthesis of 2-chloro-6-methylphenoxyacetic acid can be achieved through several methods, including direct chlorination and substitution reactions.
The molecular structure of 2-chloro-6-methylphenoxyacetic acid features:
2-Chloro-6-methylphenoxyacetic acid participates in various chemical reactions:
The mechanism of action of 2-chloro-6-methylphenoxyacetic acid primarily involves its role as a herbicide:
Research indicates that compounds with similar structures exhibit significant herbicidal activity due to their ability to interfere with hormonal balance in plants .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound.
2-Chloro-6-methylphenoxyacetic acid is widely used in:
2-Chloro-6-methylphenoxyacetic acid is a chlorinated aromatic compound featuring a phenoxyacetic acid backbone. Its molecular structure consists of a benzene ring substituted with a chlorine atom at the ortho-position (carbon 2) and a methyl group at the adjacent ortho-position (carbon 6), linked to an acetic acid moiety via an ether bond. The systematic IUPAC name is (2-chloro-6-methylphenoxy)acetic acid, reflecting the substituent positions and functional groups [2] [7] [8]. Common synonyms include 2-(2-chloro-6-methylphenoxy)acetic acid and 6-chloro-o-tolyloxyacetic acid, the latter referencing the methyl-substituted toluene derivative (o-cresol) as the parent structure [1] [8]. The molecular formula is C₉H₉ClO₃, with a monoisotopic mass of 200.024017 Da and an average molecular weight of 200.61–200.62 g/mol [2] [4] [8].
Table 1: Atomic Composition and Bonding
Element | Count | Bond Type | Description |
---|---|---|---|
Carbon | 9 | Aromatic C−C | Benzene ring backbone |
Hydrogen | 9 | C−H | Ring and methyl/acetate attachments |
Chlorine | 1 | C−Cl | Electronegative ortho-substituent |
Oxygen | 3 | C−O−C (ether) | Phenoxy linkage |
C=O (carbonyl) | Carboxylic acid group | ||
O−H | Acid proton |
The Chemical Abstracts Service (CAS) Registry number for this compound is 19094-75-8, providing a unique identifier for chemical databases and regulatory documentation [4] [7] [8]. According to IUPAC classification, it belongs to the class of phenoxyacetic acid derivatives, characterized by an oxygen-linked acetic acid chain attached to a substituted benzene ring. Its structure falls under the broader category of halogenated herbicides, though its specific biological activity is distinct from agriculturally prominent isomers like 2-methyl-4-chlorophenoxyacetic acid (MCPA; CAS 94-74-6) [6] [8]. The IUPAC Standard InChI and InChIKey are:
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
WHLKFTSLSDHFMU-UHFFFAOYSA-N
[7] [8] Nuclear Magnetic Resonance (¹H NMR): While experimental ¹H NMR data for 2-chloro-6-methylphenoxyacetic acid is not fully detailed in the available sources, its isomer (2-methyl-4-chlorophenoxyacetic acid) shows characteristic aromatic proton signals between δ 6.8–7.2 ppm and methyl group signals near δ 2.3 ppm [5] [6]. For this compound, the methyl group is expected at δ ~2.3 ppm, with the methylene group (‑OCH₂COO) resonating at δ ~4.6 ppm due to the electron-withdrawing phenoxy linkage [6] [10].
Mass Spectrometry (MS): Electron ionization mass spectrometry typically generates a molecular ion peak at m/z 200 (M⁺), consistent with the molecular weight. Key fragmentation peaks arise from:
Infrared Spectroscopy (IR): The IR spectrum exhibits strong absorptions for:
2-Chloro-6-methylphenoxyacetic acid exhibits limited water solubility due to its hydrophobic aromatic ring and non-ionized carboxylic group. It is more soluble in polar organic solvents such as ethanol, acetone, and acetonitrile [6]. Partition coefficients, which quantify hydrophobicity, include:
Table 2: Calculated Solubility and Partitioning Properties
Property | Value | Method/Notes |
---|---|---|
logP (octanol-water) | 2.112 | Crippen Calculated [4] |
logKow | 2.35 | Estimated from structure [8] |
Water Solubility | Low | Limited experimental data |
Organic Solubility | High | Soluble in ethanol, acetone [6] |
Thermal Stability: The compound decomposes upon heating rather than boiling intact. The calculated boiling point is 324.2 ± 27.0°C at 760 mmHg, while the Joback method predicts a melting point of ~132.4°C (405.55 K) [4] [8]. Thermal degradation pathways likely involve decarboxylation or cleavage of the acetic acid side chain above 150°C [4].
Hydrolytic Stability: The ester-linked acetic acid group is susceptible to alkaline hydrolysis, forming the corresponding phenolate salt and glycolate. Acidic conditions promote protonation and reduce reactivity, while neutral pH favors persistence [4] [8].
Photodegradation: As a chloroaromatic compound, it may undergo UV-induced dechlorination or ring oxidation in sunlight, though specific data is limited. Calculated vapor pressure (0.0 ± 0.7 mmHg at 25°C) suggests low volatility, reducing atmospheric dispersal but increasing persistence in soil/water [8].
Table 3: Thermodynamic Stability Parameters
Parameter | Value | Conditions |
---|---|---|
Boiling Point | 324.2 ± 27.0°C | At 760 mmHg [8] |
Melting Point | 132.4°C (calc) | Joback method [4] |
Vapor Pressure | ~0 mmHg | 25°C [8] |
Enthalpy of Vaporization | 69.45 kJ/mol | Joback Calculated [4] |
Free Energy of Formation | -264.62 kJ/mol | Gas phase [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7